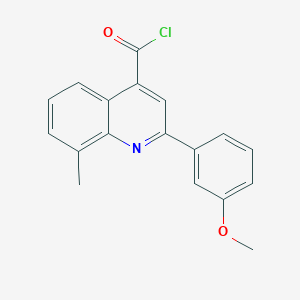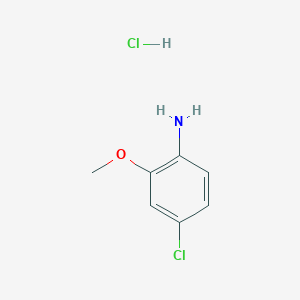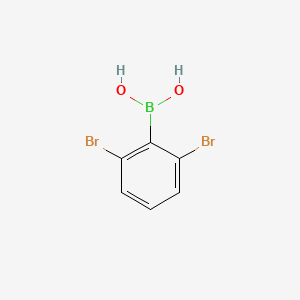
2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
概要
説明
The compound “2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The “2-(3-Methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the second carbon of the quinoline . The “8-methyl” indicates a methyl group attached to the eighth carbon of the quinoline . The “4-carbonyl chloride” suggests a carbonyl chloride group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the quinoline core. The exact structure would depend on the specific locations of the methoxyphenyl, methyl, and carbonyl chloride groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxyphenyl, methyl, and carbonyl chloride groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Fluorescence Derivatization in Chromatography :
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound similar to the queried chemical, has been identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992).
Organometallic Complex Synthesis :
- Research on 8-methylquinoline, a related compound, led to the synthesis of organorhodium(III) complexes, characterized using spectroscopic methods (Nonoyama, 1974).
Synthesis of Novel Compounds :
- A study described the eco-friendly synthesis of novel derivatives of 1-methylquinolin-2(1H)-one, showcasing a one-pot C–C and C–N bond forming strategy in aqueous solvent without using any metal catalyst (Yadav, Vagh, & Jeong, 2020).
Antibacterial Activity of Quinoline Derivatives :
- Research on 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds demonstrated significant antibacterial activity against various microorganisms, with Minimum Inhibitory Concentrations ranging from 6 – 12 mg/mL (Osarumwense, 2022).
Inhibition of Tubulin Polymerization :
- Methoxy-substituted 3-formyl-2-phenylindoles, which include methoxyphenyl groups similar to the queried compound, have shown potential in inhibiting tubulin polymerization and displaying cytostatic activity in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Crystal Structure Analysis :
- Studies on compounds like 2-methylquinolin-8-olato-carbonylcopper(I) have contributed to understanding the crystal structure and binding mechanisms of similar molecular frameworks (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-5-3-8-14-15(18(19)21)10-16(20-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXSOTGDPVOMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195564 | |
| Record name | 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-41-0 | |
| Record name | 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N1-[(oxan-4-yl)methyl]benzene-1,2-diamine](/img/structure/B1420530.png)

